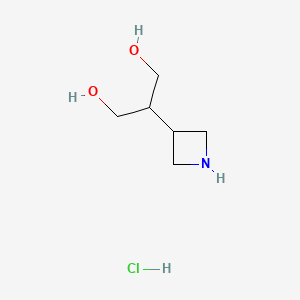
3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring, along with a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors One common approach is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes bromination, fluorination, and trifluoromethoxylation sequentially
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the sulfonyl chloride group.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and toluene are typically used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reagents and conditions used.
科学的研究の応用
3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, such as the development of enzyme inhibitors that target specific active sites.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the bromine and fluorine substituents.
1-bromo-3-(trifluoromethoxy)benzene: Lacks the sulfonyl chloride group but shares the trifluoromethoxy and bromine substituents.
Uniqueness
3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the combination of its substituents, which confer distinct reactivity and properties. The presence of both electron-withdrawing groups (fluorine and trifluoromethoxy) and a reactive sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O3S/c8-3-1-2-4(16-7(11,12)13)6(5(3)10)17(9,14)15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJDACFGPRMOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)S(=O)(=O)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.50 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)



![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)
![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)


![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)
